molecular formula C22H25NO3 B1615199 2-Carboethoxy-4'-piperidinomethyl benzophenone CAS No. 898771-14-7

2-Carboethoxy-4'-piperidinomethyl benzophenone

Cat. No.: B1615199
CAS No.: 898771-14-7
M. Wt: 351.4 g/mol
InChI Key: GEAYCUMGIOIRRH-UHFFFAOYSA-N
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Description

2-Carboethoxy-4'-piperidinomethyl benzophenone (ethyl 4-[2-(piperidin-1-ylmethyl)benzoyl]benzoate, CAS 898751-98-9) is a substituted benzophenone derivative characterized by two key functional groups: a carboethoxy (ethyl ester) moiety at position 2 and a piperidinomethyl group at position 4' of the benzophenone core . The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research, due to its structural versatility.

Properties

IUPAC Name

ethyl 2-[4-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)20-9-5-4-8-19(20)21(24)18-12-10-17(11-13-18)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYCUMGIOIRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642681
Record name Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-14-7
Record name Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of benzophenone with piperidine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Carboethoxy-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

2-Carboethoxy-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with molecular targets such as the NMDA receptor. This interaction modulates the receptor’s activity, influencing various neurological pathways and potentially leading to therapeutic effects in conditions like depression and chronic pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Substituent Variations in Piperidine/Pyrrolidine Analogues

  • 2-Carboethoxy-4'-(3-pyrrolidinomethyl) benzophenone (CAS 898763-89-8): Replaces the piperidine ring with a pyrrolidine (5-membered ring).
  • 3,4-Dimethyl-4'-piperidinomethyl benzophenone (CAS 898775-11-6): Features methyl groups at positions 3 and 4 of the benzophenone core. These electron-donating groups enhance the electron density of the aromatic ring, which may shift UV absorption maxima and reduce susceptibility to electrophilic substitution reactions .

Halogen-Substituted Derivatives

  • 2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-57-0): Incorporates chlorine atoms at positions 2 and 3. Chlorine’s electron-withdrawing nature lowers the HOMO-LUMO gap, enhancing UV stability and making the compound suitable as a photoinitiator or UV-blocking agent, akin to other halogenated benzophenones .

Functional Group Modifications

  • 2-Cyano-4'-piperidinomethyl benzophenone (CAS 898771-05-6): Substitutes the carboethoxy group with a cyano moiety.
  • Fluorine increases chemical hardness and dipole moments, which may enhance interactions in drug-receptor binding .

Comparative Data Table

Compound Name Substituents CAS Number Key Properties/Applications Reference
2-Carboethoxy-4'-piperidinomethyl BP Ethyl ester, piperidinomethyl 898751-98-9 Synthetic intermediate; potential bioactivity via piperidine moiety
2-Carboethoxy-4'-(3-pyrrolidinomethyl) Ethyl ester, pyrrolidinomethyl 898763-89-8 Reduced basicity vs. piperidine; altered steric effects
3,4-Dimethyl-4'-piperidinomethyl BP Methyl groups, piperidinomethyl 898775-11-6 Increased aromatic electron density; UV spectral shifts
2,5-Dichloro-4'-piperidinomethyl BP Chlorine, piperidinomethyl 898775-57-0 Enhanced UV stability; photoinitiator applications
2-Cyano-4'-piperidinomethyl BP Cyano, piperidinomethyl 898771-05-6 High stability; reactivity in polymer synthesis

Biological Activity

2-Carboethoxy-4'-piperidinomethyl benzophenone (CEPB) is a synthetic compound with notable biological activity, particularly in the context of neurological research. Its structure, comprising a benzophenone core and a piperidine moiety, allows it to interact with various biological receptors, influencing multiple cellular pathways. This article explores the biological activity of CEPB, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • IUPAC Name : Ethyl 2-[4-(piperidin-1-ylmethyl)benzoyl]benzoate
PropertyValue
Molecular FormulaC22H25NO3
Molecular Weight351.44 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

CEPB's mechanism primarily involves its interaction with the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. By modulating NMDA receptor activity, CEPB may exert neuroprotective effects and influence pain pathways.

Biological Targets

  • NMDA Receptor : Involved in excitatory neurotransmission.
  • Serotonin Receptors : Potential modulation leading to effects on mood disorders.

Neuropharmacological Effects

Research indicates that CEPB may have applications in treating neurological disorders such as depression and chronic pain due to its ability to modulate neurotransmitter systems.

Case Study: Antidepressant Activity

In a study examining the antidepressant potential of CEPB, it was administered to animal models exhibiting depressive-like behaviors. The results showed significant improvement in behavioral tests, suggesting that CEPB may enhance serotonergic and noradrenergic transmission.

Antimicrobial Activity

CEPB has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against various strains of bacteria.

Table 2: Antimicrobial Activity of CEPB

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilis100 µg/mL

Research Findings

Several studies have explored the biological activities of CEPB:

  • Neurological Studies : Research published in pharmacology journals highlights the compound's potential in enhancing cognitive function and reducing symptoms associated with anxiety and depression through NMDA receptor modulation.
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of CEPB revealed its effectiveness against both Gram-positive and Gram-negative bacteria, although further studies are needed to understand its full spectrum of activity.
  • Chemical Synthesis and Characterization : The synthesis of CEPB involves a multi-step process, typically starting from benzophenone derivatives reacted with piperidine and ethyl chloroformate under controlled conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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